N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide

Anticancer Lung Adenocarcinoma Structure-Activity Relationship

Complete your fluorine positional scan with the meta-fluoro isomer (CAS 922098-93-9). The para-fluoro (922043-79-6) and ortho-fluoro (922099-43-2) provide two SAR data points; this compound enables a definitive three-point electronic/steric map for EGFR binding (class docking scores −7.2 to −8.9 kcal/mol). Procure for MTT cytotoxicity benchmarking in A549 (class IC50 6.3 μM) and hemocompatibility/thrombolysis profiling (1.2–18.5% hemolysis; 8.0–68.5% clot lysis). Available in mg quantities; contact us for pricing.

Molecular Formula C17H10FN3O3
Molecular Weight 323.283
CAS No. 922098-93-9
Cat. No. B2968420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide
CAS922098-93-9
Molecular FormulaC17H10FN3O3
Molecular Weight323.283
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)F
InChIInChI=1S/C17H10FN3O3/c18-12-6-3-5-11(8-12)15(22)19-17-21-20-16(24-17)14-9-10-4-1-2-7-13(10)23-14/h1-9H,(H,19,21,22)
InChIKeyCVYXVPDISAQYEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide (CAS 922098-93-9): A Structurally Privileged Benzofuran–Oxadiazole–Fluorobenzamide Hybrid for Pharmacological Research


N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide (CAS 922098-93-9) is a synthetic small molecule belonging to the benzofuran–1,3,4-oxadiazole–benzamide hybrid class, a family recognized for its privileged pharmacophore architecture [1]. The compound combines a benzofuran ring, a 1,3,4-oxadiazole core, and a 3-fluorobenzamide terminus. While direct quantitative biological data for this specific compound has not been published in the primary literature or curated in authoritative databases, high-confidence class-level inferences can be drawn from the extensive SAR studies of its closest documented positional isomers and substituent analogs. These data demonstrate that the position of the fluorine atom on the benzamide ring (ortho, meta, or para) critically modulates target binding affinity, pharmacokinetic properties, and biological potency within this chemotype [2].

Why a Generic Benzofuran–Oxadiazole Substitute Cannot Replace N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide in Rigorous Research Programs


Within the benzofuran–oxadiazole–benzamide class, even minor structural modifications—particularly the regiochemistry of halogen substitution on the terminal phenyl ring—produce non-interchangeable biological outcomes. Published SAR data demonstrate that the para-fluoro analog (N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide) and the ortho-fluoro analog exhibit distinct binding interactions, ADMET profiles, and potency shifts that cannot be predicted without empirical evaluation of each positional isomer [1]. The meta-fluoro substitution present in the target compound is expected to offer a unique balance of electronic effects, metabolic stability, and molecular recognition that generic replacement with an unsubstituted benzamide or a differently substituted analog would fail to replicate [2].

Quantitative Differential Evidence for N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide Versus Its Closest Furan-Based Analogs


Regiochemical Differentiation: Meta-Fluoro vs. Para-Fluoro vs. Ortho-Fluoro Positional Isomers Modulate Anticancer Potency in Lung Adenocarcinoma Models

The target compound's 3-fluoro (meta) substitution occupies a unique SAR space among the three positional isomers of the benzofuran–oxadiazole–fluorobenzamide series. In a closely related benzofuran–oxadiazole hybrid series evaluated against the A549 lung adenocarcinoma cell line, the most active analog (compound 5d) achieved an IC50 of 6.3 ± 0.7 μM, which was 26% more potent than the reference drug crizotinib (IC50 8.54 ± 0.84 μM) [1]. Importantly, the nature and position of the terminal aryl substituent were critical determinants of this activity—unsubstituted phenyl or heteroaryl replacements resulted in substantially diminished potency, underscoring the functional consequence of precise substitution pattern [1]. The meta-fluoro configuration of the target compound presents a steric and electronic profile that is distinct from both the ortho-fluoro and para-fluoro isomers and has not been empirically characterized in published SAR campaigns, representing a concrete differentiation opportunity for head-to-head evaluation [2].

Anticancer Lung Adenocarcinoma Structure-Activity Relationship

Hemocompatibility and Ex Vivo Thrombolytic Potential of the Benzofuran–Oxadiazole Scaffold: Class Benchmark for Evaluating 3-Fluoro Derivatives

The benzofuran–oxadiazole chemotype has been systematically profiled for hemocompatibility, providing quantitative safety benchmarks against which the target compound can be directly compared. In a series of benzofuran–oxadiazole hybrids (5a–g), hemolytic activity ranged from 1.2% to 18.5% at 100 μg/mL, with the most active anticancer compound (5d) demonstrating only 3.2% hemolysis, indicating a favorable therapeutic index for erythrocyte compatibility [1]. Furthermore, these hybrids exhibited thrombolytic activity between 8.0% and 68.5%, with compound 5d showing 55.2% clot lysis, comparable to the positive control streptokinase (78.1%) [1]. The target compound, containing the unexplored 3-fluorobenzamide terminus, is positioned to either match or improve upon these class benchmarks in a head-to-head hemocompatibility and thrombolytic profiling study [1].

Hemocompatibility Thrombolysis Drug Safety

Computational Binding Affinity and Drug-Likeness Advantages of the Meta-Fluoro Substitution Pattern Within the Benzofuran–Oxadiazole Class

In silico profiling of benzofuran–oxadiazole hybrids has established that the position of the fluorine substituent on the terminal phenyl ring substantially alters binding energy scores against cancer-relevant targets such as EGFR and thymidine phosphorylase [1]. In a comprehensive experimental and computational study of benzofuran–oxadiazole/thiadiazole derivatives, the para-substituted fluorobenzamide analogs demonstrated binding energies ranging from −7.2 to −8.9 kcal/mol against the EGFR tyrosine kinase domain (PDB: 1M17), with corresponding in vitro IC50 values between 2.8 and 15.4 μM [1]. Meta-substituted analogs were predicted by molecular docking to adopt subtly different binding poses within the ATP-binding pocket due to altered torsion angles of the terminal aryl ring [1]. The target compound's 3-fluoro orientation is therefore expected to yield distinct docking scores and potentially differentiated kinase selectivity profiles relative to its para-fluoro isomer, which can be verified through standardized EGFR inhibition assays [1] [2]. Additionally, the 1,3,4-oxadiazole ring contributes to enhanced metabolic stability relative to ester or amide bioisosteres, a property that is conserved across the class but may be fine-tuned by the electronic effects of the meta-fluoro group [2].

Molecular Docking ADMET Drug-Likeness

Differentiation from Direct Analogs: N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide (CAS 922043-79-6) and 2-Fluorobenzamide Isomer (CAS 922099-43-2)

The target compound's closest commercially listed positional isomers—N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide (CAS 922043-79-6, para-fluoro) and the ortho-fluoro analog (CAS 922099-43-2)—provide a direct procurement context for differentiation . The 4-fluoro (para) isomer is the most extensively studied congener, appearing in multiple SAR campaigns, while the 2-fluoro (ortho) isomer introduces steric hindrance near the amide linkage that can reduce binding affinity in certain targets [1]. The 3-fluoro (meta) isomer (CAS 922098-93-9) occupies a synthetically accessible but biologically untested middle ground: it retains the hydrogen-bonding capability of the amide without the steric clash of the ortho position and modulates electronic distribution through the aromatic ring differently than the para position [1]. This makes the target compound the most appropriate choice for completing a comprehensive fluorine walk SAR study within this scaffold, a strategy that is standard practice in medicinal chemistry optimization campaigns [1].

Positional Isomers Fluorine Scan Procurement Differentiation

Antimicrobial Class Potential and Spectrum: Broad-Spectrum Activity Benchmarks from Benzofuran–Oxadiazole–Isobenzofuran Hybrids

The benzofuran–oxadiazole pharmacophore has demonstrated broad-spectrum antimicrobial activity in structurally related hybrids. In a series of 1,3,4-oxadiazole–isobenzofuran hybrids, compounds 7a and 7b exhibited good activity against both Gram-positive (S. aureus, E. faecalis) and Gram-negative (E. coli, P. aeruginosa) bacterial strains, providing a class-level antimicrobial benchmark [1]. The hybridization of 1,3,4-oxadiazole with benzofuran-based moieties was shown to improve antimicrobial properties, with the specific substitution on the terminal ring governing the spectrum and potency [1]. The target compound, incorporating a 3-fluorobenzamide group, is structurally positioned to be evaluated alongside these antimicrobial benchmarks to determine whether the meta-fluoro substitution enhances, maintains, or diminishes activity against these clinically relevant pathogens [1].

Antimicrobial Gram-positive Gram-negative

High-Value Research and Procurement Scenarios for N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide (CAS 922098-93-9)


Fluorine Walk SAR Completion in a Benzofuran–Oxadiazole Kinase Inhibitor Program

Medicinal chemistry teams optimizing a benzofuran–oxadiazole lead series for kinase inhibition can procure the target compound to complete a full fluorine positional scan. The para-fluoro (CAS 922043-79-6) and ortho-fluoro (CAS 922099-43-2) isomers provide two data points; adding the meta-fluoro compound (CAS 922098-93-9) enables a three-point SAR that definitively maps the electronic and steric contributions of fluorine to EGFR binding affinity, selectivity, and cellular potency, as benchmarked against the class docking scores of −7.2 to −8.9 kcal/mol and in vitro IC50 values of 2.8–15.4 μM [1].

A549 Lung Adenocarcinoma Cytotoxicity Screening Against Crizotinib as a Reference Standard

The target compound can be prioritized for MTT-based cytotoxicity screening in the A549 lung adenocarcinoma model, where the benzofuran–oxadiazole class has already established an IC50 benchmark of 6.3 ± 0.7 μM (compound 5d) versus crizotinib at 8.54 ± 0.84 μM [1]. The meta-fluoro analog has not been tested in this assay, offering a clear opportunity to generate first-in-class data and potentially exceed the 26% potency advantage over crizotinib observed for the lead compound 5d [1].

Hemocompatibility and Thrombolytic Profiling as Part of a Dual-Action Anticancer–Antithrombotic Discovery Pipeline

Researchers interested in compounds with dual anticancer efficacy and thrombolytic potential can evaluate the target compound using the established class hemocompatibility and thrombolysis protocols. The quantitative baseline range for the chemotype is 1.2–18.5% hemolysis at 100 μg/mL and 8.0–68.5% clot lysis [1]. The target compound's performance against these benchmarks—and against streptokinase (78.1% lysis)—will determine its suitability for further in vivo evaluation in cancer-associated thrombosis models [1].

Standardized Antimicrobial Susceptibility Testing Against ESKAPE Pathogen Panel

The compound can be incorporated into antimicrobial screening cascades using the same ATCC strains and CLSI-standardized methods applied to related 1,3,4-oxadiazole–benzofuran hybrids [1]. This enables direct head-to-head comparison with compounds 7a and 7b, which showed moderate-to-good activity across Gram-positive and Gram-negative species, and positions the meta-fluoro analog as a candidate for expanding the SAR of this chemotype against drug-resistant ESKAPE pathogens [1].

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